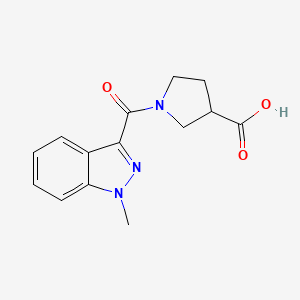

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid

Description

Introduction and Research Significance

Historical Development of Indazole-Pyrrolidine Hybrid Compounds

The synthesis of indazole-pyrrolidine hybrids traces its origins to early 20th-century efforts to combine nitrogen-containing heterocycles for enhanced bioactivity. Initial work focused on simple indazole derivatives, such as 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride (PubChem CID 125374366), which demonstrated the feasibility of acylating indazole cores. The introduction of pyrrolidine motifs gained traction in the 1980s with the discovery of pyrrolidine’s role in modulating pharmacokinetic properties, exemplified by compounds like 3-(pyrrolidine-1-carbonyl)-1H-indole (PubChem CID 1485569).

Key milestones include:

- 2005 : Characterization of 1-Methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6), highlighting the stability of methylated indole carboxylic acids.

- 2015 : Synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-indole (CAS 137643-32-4), demonstrating regioselective acylation at the indole C3 position.

- 2024 : Development of oxidant-controlled cyclization strategies for pyrrolidone-fused indazole derivatives, enabling access to structurally complex hybrids.

Table 1: Evolution of Key Indazole-Pyrrolidine Hybrids

Evolution of Research Interest in Indazole Carboxylic Acid Derivatives

Indazole carboxylic acids have transitioned from niche intermediates to strategic building blocks in drug discovery. The discovery of Granisetron Impurity 1 (1-Methyl-1H-indazole-3-carboxylic Anhydride) underscored their role in pharmaceutical quality control, while derivatives like DY-9760e and YC-1 revealed cardioprotective and antiplatelet activities. Recent work has emphasized:

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three domains:

- Divergent Synthesis : Oxidant-controlled cyclization methods enable access to pyrimido[1,2-b]indazole frameworks, though analogous routes for pyrrolidine hybrids remain underdeveloped.

- Biological Evaluation : Indazole-pyrrolidine conjugates show promise as cholinesterase inhibitors (e.g., compound 15g, IC50: 0.029 µM), yet their cardiovascular effects are unexplored.

- Structural Characterization : Limited data exist on the rotational barriers of the pyrrolidine-carboxylic acid moiety, critical for conformational analysis.

Table 2: Key Research Frontiers

| Research Area | Challenge | Opportunity |

|---|---|---|

| Synthetic Methodology | Limited stereocontrol in acylation steps | Enzymatic or organocatalytic approaches |

| Structure-Activity Relationships | Poorly defined role of carboxylic acid | Prodrug strategies for enhanced bioavailability |

| Target Identification | Unclear mechanism of action | Proteomic profiling via affinity probes |

Theoretical Framework for Studying Indazole-Pyrrolidine Conjugates

The electronic and steric interplay between indazole and pyrrolidine governs these hybrids’ reactivity and bioactivity. Computational studies of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride (InChIKey: WXKUAYVKUKAIQR-UHFFFAOYSA-N) reveal:

- Charge Distribution : The anhydride carbonyls (O=C-O-C=O) exhibit partial positive charges, rendering them electrophilic at oxygen.

- Tautomerism : Proton transfer between N1 of indazole and the pyrrolidine nitrogen may stabilize transition states in cyclization reactions.

Molecular dynamics simulations of 3-(pyrrolidine-1-carbonyl)-1H-indole (MW 214.26 g/mol) suggest that the pyrrolidine ring adopts a puckered conformation, optimizing hydrophobic interactions with protein binding pockets. These insights guide rational design but require experimental validation via X-ray crystallography or NMR spectroscopy.

Properties

IUPAC Name |

1-(1-methylindazole-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(8-17)14(19)20/h2-5,9H,6-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGTZZYFNIAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone to form the indazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.

Scientific Research Applications

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has potential biological activity, which can be explored for developing new therapeutic agents.

Medicine: The compound may have medicinal properties, such as anti-inflammatory or anticancer effects, which can be investigated further.

Industry: It can be used in the development of new materials or as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural Features :

- Molecular Formula : C₁₅H₁₆N₃O₃ (calculated based on substituents).

- Key Functional Groups : Indazole (aromatic heterocycle), carbonyl linker, pyrrolidine (saturated 5-membered ring), and carboxylic acid.

- Synthesis: Analogous methods to those in involve coupling 1-methyl-1H-indazole-3-carboxylic acid with pyrrolidine derivatives using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yielding ~26% efficiency .

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations and physicochemical properties.

Structural and Functional Analysis

- Indazole vs. Imidazole : Indazole (C₇H₆N₂) offers greater metabolic resistance due to fused aromaticity compared to imidazole (C₃H₄N₂), which is more prone to oxidative degradation .

- Carbonyl Linker : The indazole-3-carbonyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in pyridin-3-ylmethyl or alkyl-substituted analogs .

- Pyrrolidine Modifications : Ketone-containing pyrrolidine () introduces conformational rigidity, whereas trifluoromethyl groups () enhance lipophilicity and membrane permeability .

Pharmacological Implications

- Solubility : Hydrochloride salts () improve aqueous solubility, whereas trifluoromethyl groups () may reduce it .

Biological Activity

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Enzymatic Inhibition

One of the notable activities of this compound is its inhibitory effect on specific enzymes involved in cancer progression. For instance, studies have shown that derivatives of indazole, including this compound, can inhibit fibroblast growth factor receptors (FGFRs), which are often implicated in oncogenesis.

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | FGFR1 | 15.0 | |

| Other Indazole Derivative | FGFR2 | <4.1 |

Antiproliferative Effects

The compound has shown promising results in delaying tumor growth in xenograft models. Its antiproliferative activity was evaluated using different cancer cell lines, revealing significant cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR studies conducted on indazole-containing compounds highlight the importance of specific substituents on the indazole ring for enhancing biological activity. Modifications at the C3 position have been particularly critical for maintaining potency against target enzymes.

Key Findings:

- Substituent Influence : The presence of electron-withdrawing groups significantly enhances enzyme inhibition.

- Indazole Scaffold : The indazole structure serves as a vital pharmacophore for targeting various kinases involved in cancer signaling pathways.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Case Study on Cancer Xenografts : A study demonstrated that administering the compound resulted in a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Mechanism : Detailed mechanistic studies indicated that the compound binds to the ATP-binding site of FGFRs, preventing substrate phosphorylation and subsequent signaling cascade activation.

Q & A

Q. What are the established synthetic routes for 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Preparation of the indazole core via cyclization of substituted phenylhydrazines. (ii) Introduction of the methyl group at the indazole N1 position using methylating agents like methyl iodide under basic conditions. (iii) Coupling of the 1-methylindazole-3-carbonyl group to pyrrolidine-3-carboxylic acid via amide bond formation (e.g., using HATU or EDCI as coupling agents). Critical conditions include anhydrous solvents (e.g., DMF or THF), inert atmospheres to prevent oxidation, and temperature control (0–25°C) during coupling to minimize side reactions. Purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry of the indazole ring and amide bond formation. For example, the methyl group on indazole appears as a singlet (~δ 3.9–4.1 ppm), while pyrrolidine protons show distinct splitting patterns .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 314.3).

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring, as demonstrated for related indazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

- Methodological Answer : Systematic solvent screening (e.g., DMF vs. THF vs. dichloromethane) is recommended to balance reactivity and solubility. Polar aprotic solvents like DMF enhance coupling efficiency but may require lower temperatures to avoid decomposition. Catalytic additives (e.g., DMAP) can accelerate amide bond formation. Reaction progress should be monitored via TLC or in-situ IR spectroscopy to identify optimal quenching points .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). To address this: (i) Perform plasma stability assays to identify metabolic hotspots. (ii) Modify the pyrrolidine ring with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic resistance. (iii) Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC50 values with in vivo efficacy .

Q. How does computational modeling predict the binding affinity of this compound to protein targets, and how can these predictions be validated experimentally?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the indazole carbonyl and catalytic lysine residues.

- MD simulations : Assess binding stability over 100-ns trajectories.

Experimental validation involves:

(i) Surface plasmon resonance (SPR) to measure binding kinetics (KD).

(ii) Competitive ELISA assays to confirm target engagement .

Q. What approaches are used to establish structure-activity relationships (SAR) for indazole-pyrrolidine conjugates, and how do steric effects influence bioactivity?

- Methodological Answer : SAR studies involve: (i) Systematic substitution at the pyrrolidine C3 position (e.g., carboxylic acid vs. ester derivatives). (ii) Modifying the indazole substituents (e.g., methyl vs. halogen groups). Steric effects are evaluated by introducing bulky groups (e.g., tert-butyl) at the pyrrolidine ring, which may hinder binding to hydrophobic pockets. Bioactivity is quantified via IC50 values in enzyme inhibition assays, with steric clashes often reducing potency by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.